(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Chiral purity Enantiomeric identity Quality control

(2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS 1212688‑40‑8) is a chiral, orthogonally protected piperidine‑2‑carboxylic acid derivative that serves as a key intermediate in pharmaceutical development, particularly in the synthesis of analgesics and anti‑inflammatory agents. The compound features a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen and a hydroxyl group at the 4‑position in a defined cis (2R,4S) configuration.

Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
CAS No. 1212688-40-8
Cat. No. B088888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid
CAS1212688-40-8
Molecular FormulaC11H19NO5
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1C(=O)O)O
InChIInChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1
InChIKeyGCAZZUFIDGXTDA-JGVFFNPUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview: (2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS 1212688-40-8)


(2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid (CAS 1212688‑40‑8) is a chiral, orthogonally protected piperidine‑2‑carboxylic acid derivative that serves as a key intermediate in pharmaceutical development, particularly in the synthesis of analgesics and anti‑inflammatory agents . The compound features a tert‑butoxycarbonyl (Boc) protecting group on the ring nitrogen and a hydroxyl group at the 4‑position in a defined cis (2R,4S) configuration . With a molecular formula of C₁₁H₁₉NO₅ and a molecular weight of 245.27 g mol⁻¹, it is supplied as a white to off‑white powder with typical purities of ≥ 97 % (NMR) .

Why (2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid Cannot Be Interchanged with Its Closest Analogs


Although several stereoisomers and unprotected analogs of 4‑hydroxypiperidine‑2‑carboxylic acid are commercially available, generic substitution fails because the (2R,4S) stereochemistry and the presence of the Boc protecting group dictate both the three‑dimensional presentation of the pharmacophore and the synthetic sequence in which the building block can be used [1]. Removal of the Boc group requires mild acidic conditions (e.g., TFA) that are orthogonal to many other protecting groups, enabling selective deprotection in complex synthetic schemes [1]. Furthermore, the absolute configuration of the two stereocenters profoundly influences biological recognition: even inversion of a single center can alter receptor binding affinity by more than two orders of magnitude, as demonstrated for the 4‑hydroxypipecolic acid scaffold [2]. Thus, direct replacement with the (2S,4R) enantiomer, the (2R,4R) or (2S,4S) diastereomer, or the unprotected acid will lead to divergent synthetic outcomes or loss of target‑specific activity [2].

Quantitative Evidence for (2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid Differentiation


Optical Rotation: Definitive Stereochemical Fingerprint vs. the (2S,4R) Enantiomer

The (2R,4S) isomer displays a specific optical rotation of [α]D²⁰ = +26 ± 3° (c = 1, MeOH) . Its enantiomer, (2S,4R)‑1‑(tert‑butoxycarbonyl)‑4‑hydroxypiperidine‑2‑carboxylic acid, is expected to exhibit [α]D²⁰ ≈ –26° (c = 1, MeOH) under identical conditions based on the principle of enantiomeric optical rotation [1]. This provides a quantitative, orthogonal method to verify the absolute configuration of the supplied material beyond NMR‑based purity assessment.

Chiral purity Enantiomeric identity Quality control

Purity Benchmark: ≥ 98 % (NMR) vs. Typical Peer‑Class Offerings

Reputable suppliers certify the (2R,4S) compound at ≥ 98 % purity by NMR and provide batch‑specific HPLC, NMR, and GC reports . In contrast, many generic 4‑hydroxypiperidine‑2‑carboxylic acid derivatives are offered at 95 % or lower purity, often lacking rigorous chiral purity documentation . The 3 % purity differential translates to a significantly lower risk of side‑product formation in subsequent coupling steps, which is critical in multi‑step medicinal chemistry campaigns where cumulative yield losses are exponential.

Purity specification Chemical procurement Reproducibility

NMDA Receptor Agonist Potency: Stereochemistry‑Driven > 100‑Fold Selectivity Gap

The 4‑hydroxypipecolic acid scaffold, which constitutes the core of the target compound after Boc removal, exhibits extreme stereospecificity at the NMDA receptor. The sulfate ester of t‑4‑hydroxy‑S‑pipecolic acid activates NMDA receptors with an EC₅₀ of 0.7 µM in cortical wedge preparations, while its cis‑stereoisomer (structurally analogous to the (2R,4S) core) is > 100‑fold less potent (EC₅₀ = 75 µM) and is inactive at the myenteric plexus NMDA receptor up to 500 µM [1]. Although this study evaluates sulfate esters rather than the Boc‑protected acid, it unambiguously demonstrates that the relative configuration of the 2‑ and 4‑positions on the piperidine ring is a critical determinant of biological activity.

NMDA receptor Stereospecificity Drug discovery

Synthetic Utility: Orthogonal Boc Protection Enables Selective Deprotection Strategies

The Boc group of the target compound is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂, 0 °C to room temperature) while leaving common ester‑based protecting groups (e.g., methyl, benzyl esters) intact [1]. In contrast, the unprotected (2R,4S)‑4‑hydroxypiperidine‑2‑carboxylic acid (CAS 1622‑20‑4) lacks this orthogonal functionality and would require harsher global deprotection strategies, limiting its compatibility with acid‑sensitive substrates. This differential reactivity has been exploited in the synthesis of 1,2‑dihydroquinolin‑2‑one and 1,2‑dihydroquinoxalin‑2‑one derivatives as antibacterial agents, where the Boc‑protected precursor enabled a cleaner reaction profile .

Peptide synthesis Protecting group strategy Orthogonal chemistry

(2R,4S)-1-(tert-Butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid: Optimal Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of Conformationally Constrained Peptidomimetics

The defined (2R,4S) stereochemistry and orthogonal Boc protection make this compound an ideal starting material for constrained γ‑amino acid or peptidomimetic scaffolds. The > 100‑fold stereospecificity observed for the 4‑hydroxypipecolic acid core at NMDA receptors [1] underscores the necessity of using the correct enantiopure building block when designing glutamate receptor‑targeted ligands.

Process Chemistry: Kilogram‑Scale Preparation of Analgesic and Anti‑Inflammatory Intermediates

Suppliers such as Chem‑Impex and Bidepharm offer the compound with ≥ 97‑98 % purity and documented optical rotation (+26 ± 3°), enabling reproducible scale‑up without the need for additional chiral resolution steps [1]. The batch‑specific CoA documentation (NMR, HPLC, GC) supports regulatory filing and patent prosecution requirements.

Antibacterial Drug Discovery: Synthesis of 1,2‑Dihydroquinolin‑2‑one and 1,2‑Dihydroquinoxalin‑2‑one Derivatives

The Boc‑protected acid has been specifically employed in the construction of 1,2‑dihydroquinolin‑2‑one and 1,2‑dihydroquinoxalin‑2‑one derivatives with antibacterial activity [1]. The orthogonal Boc protection allows sequential functionalisation of the piperidine nitrogen and carboxylic acid, enabling efficient library synthesis of novel antibacterial leads.

Quality Control and Vendor Qualification: Rapid Identity Confirmation via Optical Rotation

The specific optical rotation of +26 ± 3° (c = 1, MeOH) serves as a simple, quantitative identity test that can be performed on‑site to verify the correct enantiomer before commencing costly synthetic campaigns [1]. Any material showing a negative rotation or a value outside the certified range should be rejected, avoiding downstream synthetic failures.

Quote Request

Request a Quote for (2R,4S)-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.